rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis
CAS No.: 2126143-86-8
Cat. No.: VC7381507
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126143-86-8 |
|---|---|
| Molecular Formula | C9H20ClNO |
| Molecular Weight | 193.72 |
| IUPAC Name | [(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | VNSAAQRVKDUQPC-WLYNEOFISA-N |
| SMILES | CC(C)(C)C1CCC(O1)CN.Cl |
Introduction
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by its racemic mixture, which contains equal proportions of two enantiomers: (2R,5S) and (2S,5R). Its structure features a tert-butyl-substituted oxolane ring and a methanamine functional group combined with hydrochloride as a counterion. The compound has potential applications in medicinal chemistry and pharmaceutical development due to its structural resemblance to biologically active molecules.
Stereochemistry
The "rac-" prefix indicates that the compound is a racemic mixture containing equal amounts of two enantiomers with opposite stereochemistry at the chiral centers (C-2 and C-5). These centers are responsible for the compound's optical activity and influence its interaction with biological targets.
Synthesis
The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride involves:
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Formation of the oxolane ring through cyclization reactions.
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Introduction of the tert-butyl group via alkylation.
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Functionalization at the 2-position with a methanamine group.
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Conversion to the hydrochloride salt for stability and solubility.
The detailed synthetic pathway is not explicitly provided but likely involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions.
Applications and Potential Uses
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Medicinal Chemistry: The compound's structural framework suggests potential as a precursor or intermediate in drug design, particularly for molecules targeting central nervous system receptors or enzymes.
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Pharmacological Studies: Its stereochemistry makes it suitable for studying enantiomeric effects on biological activity.
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Chemical Research: The racemic nature allows investigation into chiral resolution techniques.
Safety and Handling
As a hydrochloride salt, this compound is expected to be hygroscopic and should be stored in airtight containers away from moisture. Standard laboratory safety protocols should be followed, including the use of gloves and eye protection when handling.
Research Findings
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